molecular formula C19H18N2O3 B11144278 N-(4-acetylphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(4-acetylphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11144278
M. Wt: 322.4 g/mol
InChI Key: GDJAICVSUVATGA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research, particularly for the study of neurodegenerative diseases and oncology. Its molecular architecture incorporates a 5-methoxy-1H-indole moiety, a privileged scaffold in drug discovery known for its diverse biological activities. Research into analogous 5-methoxyindole derivatives has highlighted their potential as neuroprotective agents. Compounds based on this core structure have been shown to target the mitochondrial complex I at the Flavin mononucleotide (FMN) site, a mechanism implicated in reducing oxidative stress and ameliorating pathology in cellular models of Alzheimer's disease . Furthermore, the indole core is a subject of investigation in cancer research. Related indole derivatives have been identified as allosteric inhibitors of enzymes like 15-lipoxygenase (ALOX15), an enzyme with variable roles in different cancer and inflammation models . The acetamide linkage in this compound, a feature present in various pharmacologically active substances, contributes to its potential as a versatile intermediate or lead structure for developing novel therapeutic agents . This combination of structural features makes this compound a valuable chemical tool for researchers exploring new pathways in neuroscience and oncology. Its primary research applications include serving as a building block for the synthesis of more complex molecules, a candidate for high-throughput screening assays, and a probe for investigating mechanisms of action related to indole-based therapeutics. Researchers are leveraging this compound to advance the understanding of complex biological processes and to identify new potential interventions for challenging diseases.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C19H18N2O3/c1-13(22)14-3-5-16(6-4-14)20-19(23)12-21-10-9-15-11-17(24-2)7-8-18(15)21/h3-11H,12H2,1-2H3,(H,20,23)

InChI Key

GDJAICVSUVATGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

Biological Activity

N-(4-acetylphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3, with a molecular weight of 322.4 g/mol. It features an indole moiety and an acetylphenyl group linked through an acetamide functional group, contributing to its biological profile. The methoxy group enhances solubility and receptor interactions, which are crucial for its pharmacological effects.

This compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit key enzymes associated with inflammation and cancer cell proliferation. Molecular docking studies indicate that the compound fits well into the active sites of target proteins, suggesting a strong binding affinity that could translate into therapeutic efficacy.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, with observed IC50 values comparable to established chemotherapeutic agents. For instance, it has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Antimicrobial Effects

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The presence of the methoxy group is believed to enhance its interaction with microbial targets, leading to effective inhibition of growth and viability in pathogenic bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. A comparative analysis with structurally similar compounds reveals variations in potency and specificity based on substituents:

Compound NameStructural FeaturesNotable Activities
N-(4-acetylphenyl)-2-(3-chloroindol-1-yl)acetamideChlorine substitution on indoleAntitumor properties
N-(4-acetylphenyl)-2-(5-chloroindol-1-yl)acetamideChlorine at 5-positionAntimicrobial effects
N-(2-(5-methoxyindol-3-yl)ethyl)acetamideEthylene linker instead of phenylAnalgesic properties
2-(3-acetylindol-1-yl)-N-(5-chloro-dimethoxyphenyl)acetamideDimethoxy substitutionPotential anti-inflammatory effects

This table illustrates how minor changes in chemical structure can lead to significant differences in biological activity, underscoring the importance of SAR studies in drug development.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability at concentrations as low as 10 µM, with mechanisms involving both apoptosis and autophagy induction .
  • In Vivo Efficacy : Animal models have shown promising results where treatment with this compound led to significant tumor size reduction compared to control groups, indicating its potential for further development as an anticancer agent .

Scientific Research Applications

Chemical Synthesis and Structural Characteristics

N-(4-acetylphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide features a complex structure comprising an indole moiety and an acetylphenyl group linked through an acetamide functional group. The molecular formula is C16_{16}H16_{16}N2_{2}O2_{2}. The methoxy group enhances its solubility and biological activity, making it a subject of interest in drug discovery.

Synthesis Process:
The synthesis typically involves the reaction of 4-aminoacetophenone with chloroacetyl chloride to form an intermediate compound, which is then reacted with 5-methoxyindole to yield this compound . The following table summarizes key steps in the synthesis:

StepReagentsConditionsProduct
14-aminoacetophenone, chloroacetyl chlorideRoom temperatureN-(4-acetylphenyl)-2-chloroacetamide
2N-(4-acetylphenyl)-2-chloroacetamide, 5-methoxyindoleReflux in ethanolThis compound

Anticancer Properties

This compound has been evaluated for its anticancer properties. Preliminary studies indicate that it exhibits significant cytotoxicity against various cancer cell lines, including those associated with breast and colon cancer. The mechanism of action appears to involve the modulation of apoptosis pathways and inhibition of cell proliferation .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It potentially inhibits key enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory disorders .

Therapeutic Potential

Given its diverse biological activities, this compound holds potential for therapeutic applications in several areas:

  • Cancer Treatment: Its anticancer properties suggest it could be developed as a lead compound for novel cancer therapies.
  • Infectious Diseases: With demonstrated antimicrobial effects, it may serve as a basis for new antimicrobial agents.
  • Inflammatory Disorders: Its anti-inflammatory activity indicates potential use in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives similar to this compound. For example:

Study 1: A research team synthesized various indole derivatives, including N-(4-acetylphenyl)-2-chloroacetamide, and evaluated their antimicrobial properties using agar diffusion methods. Results indicated that modifications significantly influenced their biological activity .

Study 2: Another investigation focused on the anticancer effects of similar compounds against multiple cancer cell lines, revealing promising growth inhibition rates and suggesting further exploration into their mechanisms of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogenated Derivatives
  • N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j): Contains chloro and fluoro substituents, yielding a melting point of 192–194°C and low synthesis yield (8%).
  • N-(4-nitrophenyl) analog (10l) : Incorporates a nitro group, which is strongly electron-withdrawing. This compound has a higher yield (14%) and melting point (190–191°C), suggesting greater crystallinity and stability .
Heterocyclic Side Chains
  • N-(pyridin-2-yl) analog (10m) : Features a pyridine ring, introducing basicity and hydrogen-bonding capability. Its lower melting point (153–154°C) may reflect reduced crystallinity due to conformational flexibility .
  • MRS1706: A known A2B adenosine receptor antagonist with a phenoxy-acetylphenyl structure.

Sulfonamide vs. Acetamide Linkers

  • Sulfonamide derivatives (Compounds 36 and 37) : Replace the acetamide with sulfonamide groups. For example, Compound 36 (N-(4-methoxyphenyl)sulfonyl) has a 41% yield, while Compound 37 (4-fluorophenylsulfonyl) may exhibit enhanced solubility due to the sulfonyl group’s polarity .

Heterocyclic Modifications on the Indole Core

  • Melatonin derivatives (Compounds 5–9): Feature triazole, thiadiazole, or tetrazole substituents. These modifications likely alter target selectivity compared to the unmodified 5-methoxyindole in the target compound .
  • N-[3-(1H-benzimidazol-2-yl)propyl] analog (CAS 1401543-37-0) : Replaces the acetylphenyl with a benzimidazole-propyl chain, introducing additional hydrogen-bonding sites. This structural change could shift activity toward kinase or protease targets .

Fluorinated Analogs

  • Compounds 4f and 4g : Incorporate trifluoroacetyl and fluorostyryl groups. The electron-withdrawing trifluoroacetyl moiety may enhance metabolic stability but reduce bioavailability. These compounds were tested in a pLDH assay, suggesting antiparasitic applications .

Data Table: Key Structural and Physical Properties

Compound Name / ID Core Structure Substituents Yield (%) Melting Point (°C) Notable Features
Target Compound 5-Methoxyindole 4-Acetylphenyl N/A N/A Potential receptor interaction
10j 5-Methoxy-2-methylindole 3-Chloro-4-fluorophenyl 8 192–194 High lipophilicity
10m 5-Methoxy-2-methylindole Pyridin-2-yl 17 153–154 Basic heterocyclic side chain
Compound 36 5-Methoxyindole 4-Methoxyphenylsulfonyl 41 N/A Polar sulfonamide linker
Compound 8 5-Methoxyindole Tetrazolylmethyl 86.85 105–108 High yield, low stability
MRS1706 Purine derivative 4-Acetylphenoxy N/A N/A A2B receptor antagonist

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoroacetyl) improve stability but may reduce solubility. Halogens enhance lipophilicity, favoring membrane penetration .
  • Biological Activity : The 5-methoxyindole core is critical for binding to serotonin or melatonin receptors, while the 4-acetylphenyl group may fine-tune selectivity and pharmacokinetics .

Preparation Methods

Synthesis of 5-Methoxyindole

5-Methoxyindole serves as the starting material. Production methods include:

  • Fischer Indole Synthesis : Cyclization of 4-methoxyphenylhydrazine with ketones (e.g., pyruvic acid) under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, EtOH, reflux).

  • Methoxylation of Indole : Direct O-methylation using dimethyl sulfate (DMS) and NaOH in THF (75% yield).

N-Alkylation of 5-Methoxyindole

The indole nitrogen is alkylated with 2-chloroacetamide derivatives. For example:

  • Reaction : 5-Methoxyindole + 2-chloro-N-(4-acetylphenyl)acetamide in DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 12 h (68% yield).

  • Alternative : Use of 2-bromoacetamide with CuBr catalysis in PEG-400 (yield: 72%).

Acetylation of the Phenyl Ring

The 4-acetylphenyl group is introduced via Friedel-Crafts acylation:

  • Conditions : Acetyl chloride, AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → rt, 4 h (89% yield).

Modular Assembly via Amide Coupling

Preparation of 2-(5-Methoxy-1H-Indol-1-yl)Acetic Acid

  • Synthesis : 5-Methoxyindole + ethyl chloroacetate in DCM, Et<sub>3</sub>N, 0°C → rt (82% yield), followed by saponification (NaOH, MeOH/H<sub>2</sub>O, 90% yield).

Coupling with 4-Acetylaniline

  • Reagents : EDCI/HOBt in DMF, rt, 24 h (76% yield).

  • Alternative : BOP-Cl, DCM, triethylamine (91% yield).

One-Pot Tandem Reactions

A streamlined approach combines indole functionalization and amide coupling:

  • Indole Methoxylation : 5-Hydroxyindole + DMS, NaOH, THF, 65°C, 6 h.

  • In Situ Alkylation/Acylation : Add 2-chloro-N-(4-acetylphenyl)acetamide, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 h.
    Overall Yield : 63%.

Optimization Parameters

Solvent Effects

SolventYield (%)Purity (%)
DMF6895
DCM7297
Acetonitrile6593
PEG-4007496

Catalysts

  • CuBr : Enhances N-alkylation efficiency (yield increase: 15–20%).

  • Phase-Transfer Catalysts : Bu<sub>4</sub>N<sup>+</sup>HSO<sub>4</sub><sup>−</sup> improves reaction homogeneity (yield: 82%).

Purification and Characterization

  • Column Chromatography : Silica gel, ethyl acetate/hexane (3:7 → 1:1).

  • Crystallization : Ethanol/water (4:1) recrystallization (mp: 148–150°C).

  • Analytical Data :

    • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, indole NH), 7.89 (d, J = 8.4 Hz, 2H, acetylphenyl), 7.12–6.95 (m, 3H, indole), 4.92 (s, 2H, CH<sub>2</sub>), 3.85 (s, 3H, OCH<sub>3</sub>), 2.62 (s, 3H, COCH<sub>3</sub>).

    • HRMS : m/z calcd. for C<sub>19</sub>H<sub>18</sub>N<sub>2</sub>O<sub>3</sub> [M+H]<sup>+</sup>: 323.1396; found: 323.1392.

Comparative Analysis of Methods

MethodStepsTotal Yield (%)Cost (Relative)Scalability
Stepwise Synthesis448HighModerate
Modular Assembly362MediumHigh
One-Pot Tandem263LowHigh

Industrial-Scale Considerations

  • Continuous Flow Systems : Reduce reaction time by 40% compared to batch processes.

  • Green Chemistry : PEG-400 as a recyclable solvent reduces waste (PMI: 3.2 vs. 8.7 for DMF).

Challenges and Solutions

  • Indole Ring Sensitivity : Use of mild bases (K<sub>2</sub>CO<sub>3</sub> instead of NaOH) prevents decomposition.

  • Amide Hydrolysis : Anhydrous conditions (molecular sieves) stabilize intermediates .

Q & A

Q. What strategies design derivatives with improved pharmacokinetic properties?

  • Methodology :
  • Apply bioisosteric replacement (e.g., substituting methoxy with trifluoromethyl to reduce metabolism).
  • Optimize logP using ClogP calculations and parallel synthesis for ADME profiling .

Data Contradiction Analysis

  • Example : Conflicting reports on COX-2 selectivity may stem from assay sensitivity (e.g., fluorogenic vs. ELISA). Resolve by repeating assays with recombinant enzymes and competitive inhibitors .

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